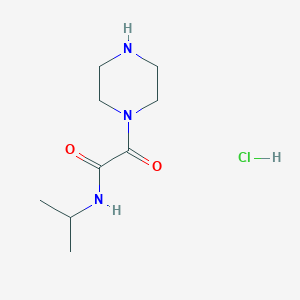

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

Description

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a piperazine ring substituted at the acetamide carbonyl group and an isopropylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

2-oxo-2-piperazin-1-yl-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12;/h7,10H,3-6H2,1-2H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHVFBIMIAINAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride, also known as its hydrochloride form, is a synthetic compound that incorporates a piperazine moiety. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

The compound has a molecular formula of and a molecular weight of 235.71 g/mol. Its unique structure features a carbonyl group adjacent to a piperazine ring and an isopropyl substituent on the nitrogen atom, which influences its biological interactions and efficacy.

| Property | Value |

|---|---|

| CAS Number | 1181458-30-9 |

| Molecular Formula | C9H18ClN3O2 |

| Molecular Weight | 235.71 g/mol |

| InChI Key | BDHVFBIMIAINAC-UHFFFAOYSA-N |

Biological Activity

Research indicates that derivatives of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that this compound exhibits moderate activity against various strains of bacteria. Notably, it has been observed to be more effective against gram-positive organisms compared to gram-negative ones. The presence of the piperazine moiety is crucial for enhancing the antibacterial activity of the compound.

Table 1: Antibacterial Activity of 2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide Hydrochloride

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Streptococcus pneumoniae | Moderate |

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving MV4-11 leukemia cells, treatment with 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride resulted in:

- Increased caspase 3/7 activity.

- A significant reduction in cell viability.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structural features of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies with similar compounds reveal that modifications to these structural components can enhance or diminish activity.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine | Heterocyclic amine | Basic structure |

| N-(propanoyl)piperazine | Acylated piperazine | Lower antibacterial activity |

| 4-Amino-N-(propanoyl)piperidine | Similar acyclic structure | Variable activity |

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride exhibits moderate antibacterial activity, particularly against gram-positive bacteria. The presence of the piperazine moiety enhances its effectiveness.

Table 1: Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Streptococcus pneumoniae | Moderate |

Antifungal Activity

The compound also demonstrates antifungal properties. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death. This activity is particularly noted against pathogenic fungi.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines by activating caspases.

Case Study: Apoptosis Induction in MV4-11 Leukemia Cells

In a study involving MV4-11 leukemia cells, treatment with 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride resulted in:

- Increased caspase 3/7 activity.

- A significant reduction in cell viability.

These findings suggest that the compound may serve as a promising lead candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structural features of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies reveal that modifications to these structural components can enhance or diminish activity.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine | Heterocyclic amine | Basic structure |

| N-(propanoyl)piperazine | Acylated piperazine | Lower antibacterial activity |

| 4-Amino-N-(propanoyl)piperidine | Similar acyclic structure | Variable activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related piperazine-acetamide derivatives, focusing on substituents, molecular properties, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The target compound lacks aromatic substituents on the piperazine ring, unlike the trifluoromethylphenyl and quinoline derivatives in . This may reduce its lipophilicity compared to aromatic analogs but improve metabolic stability. The ethyl ester analog serves as a precursor for prodrugs, whereas the target’s isopropyl group may enhance binding to hydrophobic pockets in biological targets.

Pharmacological Implications: Antiseizure Activity: The trifluoromethylphenyl-benzamide derivative showed efficacy in preclinical models, suggesting that electron-withdrawing substituents on the aryl group enhance activity. The target compound’s simpler structure may require functionalization for similar effects. Antimicrobial Potential: Pyrazole-acetamide hybrids demonstrate that heterocyclic substituents (e.g., pyrazole) are critical for antimicrobial action.

Synthetic Routes :

Preparation Methods

Synthesis via Nucleophilic Substitution and Amidation

Step 1: Synthesis of the acetamide intermediate

- React chloroacetyl chloride with propan-2-amine in the presence of a base such as triethylamine or pyridine.

- This yields the corresponding acetamide with a free amino group.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, propan-2-amine | Pyridine or TEA | 0–25°C | Control exotherm, ensure complete conversion |

| Nucleophilic substitution | Piperazine | DMF or DMA | Reflux (~80°C) | Use inert atmosphere to prevent oxidation |

| Alkylation | Isopropyl halide | Acetone or acetonitrile | Reflux | Excess halide may be used for complete alkylation |

| Salt formation | HCl in water or ethanol | Room temperature | - | Precipitate and filter the hydrochloride salt |

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution & amidation | Chloroacetyl chloride, piperazine, isopropyl halide | Pyridine, DMF | 0–80°C | High purity, scalable | Multiple steps, requires purification |

| Direct coupling | Piperazine derivatives, coupling agents | DMF, DCC/EDC | Reflux | Fewer steps | Protecting groups may be needed |

Research Findings and Notes

- The synthesis pathway involving piperazine and acetamide precursors is well-documented for similar compounds, with modifications to optimize yield and purity.

- Patent literature indicates the use of reactive acyl chlorides and alkyl halides for efficient functionalization.

- Safety considerations include handling of chloroacetyl chloride and halogenated reagents , requiring appropriate protective equipment and ventilation.

- The hydrochloride salt is typically obtained by acidification of the free base with hydrochloric acid in an aqueous medium, followed by filtration and drying.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step organic reaction pathway:

Core Acetamide Formation : React piperazine with an activated carbonyl derivative (e.g., chloroacetyl chloride) to form the 2-oxo-piperazin-1-yl intermediate.

Amidation : Introduce the isopropylamine moiety via nucleophilic acyl substitution under inert conditions (e.g., dry THF, 0–5°C).

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key Considerations :

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients).

- Monitor reaction progress using TLC or LC-MS.

- Characterization via elemental analysis (C, H, N), NMR (¹H/¹³C), and IR spectroscopy to confirm structural integrity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and computational methods ensures rigorous characterization:

- Elemental Analysis : Verify empirical formula (e.g., C₉H₁₇ClN₃O₂).

- Spectral Analysis :

- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbonyl signals (δ 165–175 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure for salt forms (e.g., hydrochloride) to assess hydrogen bonding and packing .

- DFT Calculations : Validate electronic properties and optimize geometry for comparison with experimental data .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Adhere to OSHA and GHS guidelines for acetamide derivatives:

- Personal Protective Equipment (PPE) :

- Gloves (nitrile), lab coat, and safety goggles.

- Use fume hoods for weighing and synthesis.

- First Aid :

- Skin contact: Wash with soap/water; seek medical attention for irritation.

- Inhalation: Move to fresh air; administer oxygen if necessary.

- Storage : In airtight containers, away from moisture and oxidizers, at 2–8°C .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

Antimicrobial Screening :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). Compare activity to standards like ampicillin .

- Fungal Assays : Screen against C. albicans and A. flavus via agar diffusion.

DNA Binding Studies : - UV-Vis Titration : Monitor hypochromicity upon interaction with calf thymus DNA.

- Fluorescence Quenching : Use ethidium bromide displacement to calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹) .

Advanced: How can computational methods enhance research on this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- *DFT (B3LYP/6-31G)**: Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

- Reaction Path Prediction :

- Use ICReDD’s workflow to integrate computational screening (e.g., transition state analysis) with experimental validation, reducing trial-and-error approaches .

Advanced: How should researchers resolve contradictions in pharmacological data?

Methodological Answer:

- Orthogonal Validation :

- Cross-check MIC results with time-kill assays or biofilm inhibition studies.

- Compare DNA binding data across multiple techniques (e.g., UV-Vis vs. circular dichroism).

- Structural Analog Comparison :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.